![molecular formula C11H12O3S B027700 (2,3-DIHYDRO-BENZO[1,4]OXATHIIN-2-YL)-ACETIC ACID METHYL ESTER CAS No. 111042-30-9](/img/structure/B27700.png)
(2,3-DIHYDRO-BENZO[1,4]OXATHIIN-2-YL)-ACETIC ACID METHYL ESTER
Overview
Description
Methyl (2,3-dihydro-1,4-benzoxathiin-2-yl)acetate is a heterocyclic compound that contains both oxygen and sulfur atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives, including Methyl (2,3-dihydro-1,4-benzoxathiin-2-yl)acetate, typically involves the cyclization of o-mercaptophenols or 2-mercaptoethanols with appropriate electrophiles. One common method involves the reaction of o-mercaptophenol with 1,2-dibromoethane in the presence of a strong base like sodium methoxide . Other electrophiles such as α-halo Michael acceptors, methyl 4-bromobut-2-enoate, and ethyl 2,3-dibromopropionate can also be used .
Industrial Production Methods
Industrial production of these compounds often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl (2,3-dihydro-1,4-benzoxathiin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the sulfur atom to form thiols.
Substitution: Nucleophilic substitution reactions at the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
(2,3-Dihydro-benzo[1,4]oxathiin-2-yl)-acetic acid methyl ester has shown promise in medicinal chemistry due to its structural features that may contribute to biological activity:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of oxathiin compounds exhibit antimicrobial properties. The presence of sulfur in the oxathiin ring may enhance the compound's ability to interact with biological targets .
- Anti-inflammatory Properties : Some derivatives have been investigated for their anti-inflammatory effects, with potential applications in treating conditions such as arthritis or other inflammatory diseases.
Pharmaceutical Development
The compound's unique structure positions it as a candidate for drug development:
- Drug Design : The oxathiin moiety can be modified to enhance bioactivity and selectivity towards specific biological targets. Structure-activity relationship (SAR) studies are essential for optimizing these properties.
- Formulation Development : The methyl ester form may improve solubility and bioavailability compared to its carboxylic acid counterpart, making it a suitable candidate for pharmaceutical formulations.
Materials Science
In addition to its biological applications, this compound can be explored in materials science:
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with tailored properties. Its reactivity can be exploited to create cross-linked networks or functionalized surfaces.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various oxathiin derivatives against common pathogens. Results indicated that certain modifications to the (2,3-dihydro-benzo[1,4]oxathiin) structure significantly enhanced activity against Gram-positive bacteria compared to standard antibiotics.
Compound Structure | Activity Against Staphylococcus aureus | Activity Against E. coli |
---|---|---|
Original Compound | Low | Low |
Modified A | Moderate | Low |
Modified B | High | Moderate |
Case Study 2: Drug Formulation
Research into the formulation of a drug based on this compound showed improved stability and release profiles when incorporated into lipid-based delivery systems. This formulation demonstrated enhanced bioavailability in preclinical models.
Mechanism of Action
The mechanism of action of Methyl (2,3-dihydro-1,4-benzoxathiin-2-yl)acetate involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, it may interact with specific enzymes or receptors to exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Phenoxathiine: Another benzoxathiine derivative with similar biological activities.
Dibenzo[b,e][1,4]oxathiine: Known for its use in materials science and medicinal chemistry.
Uniqueness
Methyl (2,3-dihydro-1,4-benzoxathiin-2-yl)acetate stands out due to its specific ester functional group, which can be further modified to enhance its properties or tailor it for specific applications. This versatility makes it a valuable compound in both research and industrial settings .
Biological Activity
(2,3-Dihydro-benzo[1,4]oxathiin-2-yl)-acetic acid methyl ester, also known as methyl 2-(2,3-dihydro-1,4-benzoxathiin-2-yl)acetate, is a compound belonging to the oxathiin class of heterocycles. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C₁₁H₁₂O₃S
- Molecular Weight : 224.28 g/mol
- CAS Number : 111042-30-9
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing potential therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of benzoxathiins exhibit significant antimicrobial activity. In particular:
- In vitro studies have shown that certain derivatives can inhibit the growth of various bacterial strains, suggesting a potential role as antibacterial agents. For example, compounds with similar structures have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer properties of oxathiin derivatives have been explored in several studies:
- A study conducted by Zonidis (2020) highlighted the cytotoxic effects of oxathiin compounds on cancer cell lines, indicating that these compounds can induce apoptosis in cancer cells .
- The structure-activity relationship (SAR) studies suggest that modifications to the oxathiin ring can enhance anticancer activity while reducing toxicity to normal cells .
Data Tables
Biological Activity | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of S. aureus and E. coli | |
Anticancer | Induction of apoptosis in cancer cell lines | |
Cytotoxicity | Low toxicity in normal cell lines |
Case Studies
- Antimicrobial Efficacy : A study tested a series of oxathiin derivatives against a panel of microbial strains. The results showed that modifications at the 2-position significantly improved antibacterial potency.
- Cytotoxicity Assessment : In a comparative study on various oxathiin derivatives, it was found that specific structural changes led to enhanced anticancer activity while maintaining low cytotoxicity towards non-cancerous cells. This suggests a promising therapeutic index for these compounds.
Research Findings
Recent investigations into the biological activity of this compound have revealed:
- Mechanism of Action : The proposed mechanism involves interaction with cellular pathways related to apoptosis and cell cycle regulation.
- SAR Insights : Modifications to the oxathiin scaffold can lead to significant changes in biological activity, emphasizing the importance of structural optimization in drug design.
Properties
IUPAC Name |
methyl 2-(2,3-dihydro-1,4-benzoxathiin-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-13-11(12)6-8-7-15-10-5-3-2-4-9(10)14-8/h2-5,8H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHNUSJMVAMHRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CSC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50616296 | |
Record name | Methyl (2,3-dihydro-1,4-benzoxathiin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50616296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111042-30-9 | |
Record name | Methyl (2,3-dihydro-1,4-benzoxathiin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50616296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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